molecular formula C6H13Cl3Si B14705466 Trichloro(2-methylpentyl)silane CAS No. 18151-51-4

Trichloro(2-methylpentyl)silane

Cat. No.: B14705466
CAS No.: 18151-51-4
M. Wt: 219.6 g/mol
InChI Key: MDBOCLROFVYFHU-UHFFFAOYSA-N
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Description

Trichloro(2-methylpentyl)silane is an organosilicon compound with the chemical formula C6H13Cl3Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silicon-based materials. This compound is known for its reactivity, particularly in the formation of siloxane polymers and other silicon-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro(2-methylpentyl)silane can be synthesized through the direct chlorination of 2-methylpentylsilane. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the trichlorosilane derivative.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as distillation to remove any impurities and ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trichloro(2-methylpentyl)silane undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.

    Reduction: Can be reduced by alkali metals to form crosslinked silicon-containing materials.

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.

    Reduction: Alkali metals such as sodium or potassium, usually under an inert atmosphere.

Major Products Formed

    Hydrolysis: Silanols and hydrochloric acid.

    Alcoholysis: Alkoxysilanes and hydrochloric acid.

    Reduction: Crosslinked silicon-containing materials and alkali metal chlorides.

Scientific Research Applications

Trichloro(2-methylpentyl)silane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.

    Biology: Employed in the modification of surfaces for biological assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems and biomedical materials.

    Industry: Utilized in the production of silicone resins, adhesives, and sealants.

Mechanism of Action

The mechanism of action of trichloro(2-methylpentyl)silane involves its reactivity with nucleophiles, such as water or alcohols, leading to the formation of silanols or alkoxysilanes. The silicon-carbon bond in the compound is highly reactive, allowing for various chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the formation and breaking of silicon-oxygen and silicon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Trichlorosilane (HSiCl3): A precursor to ultrapure silicon in the semiconductor industry.

    Methyltrichlorosilane (CH3SiCl3): Used in the production of crosslinked siloxane polymers.

    Octadecyltrichlorosilane (C18H37SiCl3): Employed in the formation of self-assembled monolayers on surfaces.

Uniqueness

Trichloro(2-methylpentyl)silane is unique due to its specific alkyl group, which imparts distinct reactivity and properties compared to other trichlorosilanes. Its branched structure can influence the steric and electronic effects in chemical reactions, making it valuable for specialized applications in materials science and surface chemistry.

Properties

CAS No.

18151-51-4

Molecular Formula

C6H13Cl3Si

Molecular Weight

219.6 g/mol

IUPAC Name

trichloro(2-methylpentyl)silane

InChI

InChI=1S/C6H13Cl3Si/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3

InChI Key

MDBOCLROFVYFHU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C[Si](Cl)(Cl)Cl

Origin of Product

United States

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